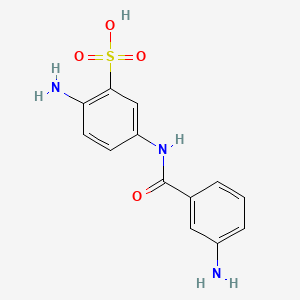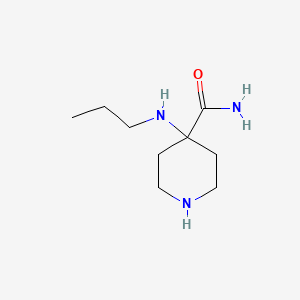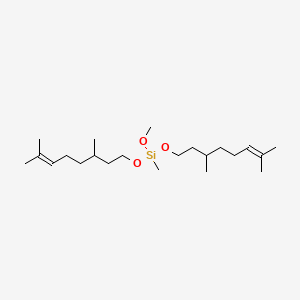
Tetradecanoic acid, 2-(4-((butylsulfonyl)amino)phenoxy)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecanoic acid, 2-(4-((butylsulfonyl)amino)phenoxy)-, methyl ester is a complex organic compound with a unique structure that combines a long-chain fatty acid with a sulfonamide group and a phenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecanoic acid, 2-(4-((butylsulfonyl)amino)phenoxy)-, methyl ester typically involves multiple steps. One common method starts with the esterification of tetradecanoic acid to form its methyl ester. This is followed by the introduction of the phenoxy group through a nucleophilic substitution reaction. The butylsulfonyl group is then added via a sulfonamide formation reaction, which involves the reaction of the phenoxy compound with butylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tetradecanoic acid, 2-(4-((butylsulfonyl)amino)phenoxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.
Reduction: Reduction reactions can be used to modify the sulfonamide group or the phenoxy group.
Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Tetradecanoic acid, 2-(4-((butylsulfonyl)amino)phenoxy)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies of cell membrane interactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Tetradecanoic acid, 2-(4-((butylsulfonyl)amino)phenoxy)-, methyl ester involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, affecting their structure and function. The phenoxy group can interact with hydrophobic regions of biological membranes, altering their properties. These interactions can modulate various biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetradecanoic acid, 2-(4-((diethylamino)sulfonyl)amino)phenoxy)-, methyl ester
- Tetradecanoic acid, 2-(4-((methylsulfonyl)amino)phenoxy)-, methyl ester
- Tetradecanoic acid, 2-(4-((ethylsulfonyl)amino)phenoxy)-, methyl ester
Uniqueness
Tetradecanoic acid, 2-(4-((butylsulfonyl)amino)phenoxy)-, methyl ester is unique due to the presence of the butylsulfonyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
183732-71-0 |
|---|---|
Formule moléculaire |
C25H43NO5S |
Poids moléculaire |
469.7 g/mol |
Nom IUPAC |
methyl 2-[4-(butylsulfonylamino)phenoxy]tetradecanoate |
InChI |
InChI=1S/C25H43NO5S/c1-4-6-8-9-10-11-12-13-14-15-16-24(25(27)30-3)31-23-19-17-22(18-20-23)26-32(28,29)21-7-5-2/h17-20,24,26H,4-16,21H2,1-3H3 |
Clé InChI |
FPFIGVYHWMQIBG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(C(=O)OC)OC1=CC=C(C=C1)NS(=O)(=O)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Methyl-N-[3-[(1-methylethyl)amino]propyl]acrylamide](/img/structure/B12665938.png)








